Ethyl 4-({[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]carbonothioyl}amino)benzoate
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Overview
Description
ETHYL 4-({[4-(2-METHYL-6-PROPYL-4-PYRIMIDINYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a pyrimidine ring, a piperazine ring, and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[4-(2-METHYL-6-PROPYL-4-PYRIMIDINYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.
Piperazine Ring Formation: The piperazine ring is usually formed by reacting ethylenediamine with a suitable dihaloalkane.
Thiocarbamoylation: The piperazine derivative is then reacted with thiophosgene to introduce the thiocarbamoyl group.
Esterification: Finally, the benzoate ester is formed by reacting the thiocarbamoyl piperazine derivative with ethyl benzoate under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of ETHYL 4-({[4-(2-METHYL-6-PROPYL-4-PYRIMIDINYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE would involve large-scale reactors and optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and pH, as well as the use of catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the thiocarbamoyl group, converting it into a thiol or amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Thiol or amine derivatives.
Substitution: Substituted benzoate esters.
Scientific Research Applications
ETHYL 4-({[4-(2-METHYL-6-PROPYL-4-PYRIMIDINYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-({[4-(2-METHYL-6-PROPYL-4-PYRIMIDINYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-({[4-(2-METHYL-4-PYRIMIDINYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE: Lacks the propyl group, leading to different chemical properties.
ETHYL 4-({[4-(2-METHYL-6-ETHYL-4-PYRIMIDINYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE: Contains an ethyl group instead of a propyl group, affecting its reactivity and biological activity.
Uniqueness
ETHYL 4-({[4-(2-METHYL-6-PROPYL-4-PYRIMIDINYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H29N5O2S |
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Molecular Weight |
427.6 g/mol |
IUPAC Name |
ethyl 4-[[4-(2-methyl-6-propylpyrimidin-4-yl)piperazine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C22H29N5O2S/c1-4-6-19-15-20(24-16(3)23-19)26-11-13-27(14-12-26)22(30)25-18-9-7-17(8-10-18)21(28)29-5-2/h7-10,15H,4-6,11-14H2,1-3H3,(H,25,30) |
InChI Key |
SDASFHXLRCDLHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
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